molecular formula C5H6N4S B1334200 1-(Pyrimidin-2-yl)thiourea CAS No. 31437-20-4

1-(Pyrimidin-2-yl)thiourea

Cat. No.: B1334200
CAS No.: 31437-20-4
M. Wt: 154.2 g/mol
InChI Key: MCCLFFQZNBEOAV-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)thiourea is an organosulfur compound that features a pyrimidine ring attached to a thiourea moietyThe pyrimidine ring is a crucial component of nucleic acids, making it an essential structure in biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrimidin-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of pyrimidine-2-amine with thiourea under acidic or basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include using advanced techniques such as continuous flow reactors and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)thiourea can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its combination of the pyrimidine ring and thiourea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

pyrimidin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c6-4(10)9-5-7-2-1-3-8-5/h1-3H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCLFFQZNBEOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375195
Record name 1-(Pyrimidin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31437-20-4
Record name 1-(Pyrimidin-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrimidin-2-yl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1-(Pyrimidin-2-yl)thiourea, and how was it confirmed?

A: this compound (C10H8N4O2S) features a central thiourea group attached to a pyrimidine ring and a furan ring. Its structure was confirmed through spectroscopic analysis, including Fourier-transform infrared (FTIR) and 1H-nuclear magnetic resonance (NMR) spectroscopy []. These techniques provided detailed information about the compound's functional groups and connectivity.

Q2: How does the conformation of this compound influence its crystal structure?

A: In this compound, the two N—H groups on the thiourea moiety adopt an anti conformation. One N—H group aligns anti to the C=S group, while the other is syn. The amide C=S and C=O groups are syn to each other []. This specific arrangement, stabilized by an intramolecular N—H⋯N hydrogen bond forming an S(6) ring motif, contributes to the overall molecular conformation. Within the crystal lattice, molecules are linked via pairs of N—H⋯N and weaker C—H⋯S hydrogen bonds, generating inversion dimers []. This intricate network of interactions influences the compound's solid-state packing and potential properties.

Q3: Have any computational studies been conducted on derivatives of this compound?

A: Yes, density functional theory (DFT) calculations have been performed on derivatives of this compound, specifically those incorporating Schiff bases []. These calculations provided insights into the electronic structure of the molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These findings could be valuable for understanding the reactivity and potential biological activity of these compounds.

  1. 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea.
  2. SYNTHESIS, ANTIMICROBIAL EVALUATION, DENSITY FUNCTIONAL THEORY, AND DOCKING STUDIES OF SOME NEW 2-MERCAPTO PYRIMIDINE SCHIFF BASES.

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